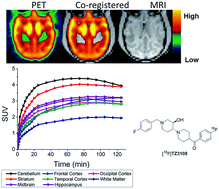Radiosynthesis and in vivo evaluation of a novel σ1 selective PET ligand†
MedChemComm Pub Date: 2014-08-22 DOI: 10.1039/C4MD00240G
Abstract
The σ1 receptor is an important target for CNS disorders. We previously identified a σ1 ligand TZ3108 having highly potent (Ki-σ1 = 0.48 nM) and selective affinity for σ1versus σ2 receptors. TZ3108 was 18F-labeled for in vivo evaluation. Biodistribution and blocking studies of [18F]TZ3108 in male Sprague-Dawley rats demonstrated high brain uptake, which was σ1-specific with no in vivo defluorination. MicroPET studies in cynomolgus macaques showed high brain penetration of [18F]TZ3108; the regional brain distribution was consistent with that of the σ1 receptor. Pseudo-equilibrium in the brain was reached ∼45 min post-injection. Metabolite analysis of [18F]TZ3108 in NHP blood and rodent blood and brain revealed that ∼70% parent remained in the plasma of NHPs 60 min post-injection and the major radiometabolite did not cross the blood–brain barrier in rats. In summary, the potent, selective and metabolically stable σ1 specific radioligand [18F]TZ3108 represents a potentially useful PET radioligand for quantifying the σ1 receptor in the brain.


Recommended Literature
- [1] Strong evidence for stereoselective 1,3-additions of transient nitrilium phosphane-ylide complexes: synthesis of the first 1-aza-3-phosphabuta-1,3-diene complexesThis work is dedicated to Professor Henning Hopf on the occasion of his 60th birthday.
- [2] Luminescent silver metal chains with unusual μ4-bonded 2,2′-bipyrazine†
- [3] Spontaneous and specific myogenic differentiation of human mesenchymal stem cells on polyethylene glycol-linked multi-walled carbon nanotube films for skeletal muscle engineering†
- [4] Back cover
- [5] Back cover
- [6] Over 14% efficiency nonfullerene all-small-molecule organic solar cells enabled by improving the ordering of molecular donors via side-chain engineering†
- [7] Stabilizing hydrogen-mediated sextuple bonds by quintuple superatomic bonding and a bond†
- [8] Novel quercetin and apigenin-acetamide derivatives: design, synthesis, characterization, biological evaluation and molecular docking studies†
- [9] Ion specific effects on the stability of layered double hydroxide colloids
- [10] Junction-free copper wires with submicron linewidth for large-area high-performance transparent electrodes†

Journal Name:MedChemComm
Research Products
-
CAS no.: 523-39-7
-
N-Allyl-2,2,2-trifluoroacetamide
CAS no.: 383-65-3
-
CAS no.: 3189-13-7
-
1-(chloromethyl)-3-fluorobenzene
CAS no.: 456-42-8
-
CAS no.: 2873-29-2
-
CAS no.: 500-38-9
-
CAS no.: 109-04-6









